Product packaging for Acetic acid;2-triphenylsilylethanol(Cat. No.:CAS No. 142472-78-4)

Acetic acid;2-triphenylsilylethanol

Cat. No.: B12555807
CAS No.: 142472-78-4
M. Wt: 364.5 g/mol
InChI Key: UKJUHVBJSDZXOV-UHFFFAOYSA-N
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Description

Acetic acid;2-triphenylsilylethanol is a synthetic organic compound that functions as a protected alcohol intermediate in advanced synthetic chemistry workflows. Its structure combines a 2-triphenylsilylethanol moiety, a robust protecting group for alcohols, with an acetic acid component. The primary research value of this reagent lies in its use as a precursor or building block for the synthesis of more complex molecules, particularly in pharmaceutical development and materials science. The triphenylsilyl (Tr) group is a bulky protecting group that can be selectively introduced and removed under conditions that leave other common protecting groups (such as TBDMS) intact, allowing for sophisticated orthogonal protection strategies in multi-step synthesis. Once incorporated into a target molecule, the silyl-protected alcohol can be deprotected using fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) to regenerate the free alcohol functionality. This compound is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O3Si B12555807 Acetic acid;2-triphenylsilylethanol CAS No. 142472-78-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

142472-78-4

Molecular Formula

C22H24O3Si

Molecular Weight

364.5 g/mol

IUPAC Name

acetic acid;2-triphenylsilylethanol

InChI

InChI=1S/C20H20OSi.C2H4O2/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,21H,16-17H2;1H3,(H,3,4)

InChI Key

UKJUHVBJSDZXOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)[Si](CCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Iii. Reaction Mechanisms and Reactivity Profiles of 2 Triphenylsilyl Ethyl Acetate

Hydrolysis and Solvolysis Pathways of Silyl (B83357) Esters

The cleavage of the ester linkage in silyl esters like 2-(Triphenylsilyl)ethyl acetate (B1210297) can be achieved under both acidic and basic conditions through hydrolysis or solvolysis. The specific pathway is highly dependent on the reaction conditions.

Acid-catalyzed ester hydrolysis is a reversible reaction that re-establishes the parent carboxylic acid and alcohol. ucoz.comlibretexts.org The most common pathway is the bimolecular acyl-oxygen cleavage mechanism (AAC2). ucoz.com

The AAC2 mechanism proceeds through several key steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺), enhancing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgchemistrysteps.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the alkoxy oxygen, converting the -OR group into a better leaving group (-ROH). libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (2-triphenylsilylethanol in this case). libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product (acetic acid). libretexts.orglibretexts.org

An alternative mechanism, the unimolecular alkyl-oxygen cleavage (AAL1), can occur for esters that can form a stable carbocation from the alcohol portion. ucoz.comchemistrysteps.com For 2-(silyl)ethyl esters, the formation of a β-silyl carbocation is known to be stabilized by hyperconjugation from the adjacent carbon-silicon bond. mdpi.com This suggests that under strongly acidic conditions, the hydrolysis of 2-(Triphenylsilyl)ethyl acetate could potentially proceed through an AAL1-type pathway, involving the formation of a stabilized 2-(triphenylsilyl)ethyl cation.

Table 1: Comparison of Acid-Catalyzed Hydrolysis Mechanisms
MechanismDescriptionKey IntermediateRate-Determining StepApplicability to 2-(Triphenylsilyl)ethyl Acetate
AAC2Bimolecular acyl-oxygen cleavage. The most common pathway for ester hydrolysis.Tetrahedral IntermediateAttack of water on the protonated ester.Common mechanism under dilute acid conditions.
AAL1Unimolecular alkyl-oxygen cleavage. Occurs with stable carbocation formation.Carbocation (from alcohol moiety)Formation of the carbocation.Possible under strongly acidic conditions due to stabilization of the β-silyl carbocation.

Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process that yields a carboxylate salt and an alcohol. ucoz.comchemistrysteps.com The universally accepted mechanism is the bimolecular acyl-oxygen cleavage pathway (BAC2). ucoz.com

The steps of the BAC2 mechanism are as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. libretexts.orgstudysmarter.co.uk This results in the formation of a tetrahedral alkoxide intermediate.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (2-triphenylsilylethoxide). libretexts.org

This BAC2 mechanism is the standard pathway for the saponification of most esters, including 2-(Triphenylsilyl)ethyl acetate. ucoz.com

The cleavage of esters is fundamentally a process of nucleophilic substitution at the acyl carbon. libretexts.org In hydrolysis, the nucleophiles are water (acid-catalyzed) or hydroxide (base-catalyzed). However, other nucleophiles can also react. For instance, studies on the reaction of ethyl bromoacetate (B1195939) with various carboxylate ions demonstrated a classic SN2 reaction mechanism, where the rate is sensitive to the electronic and steric properties of the incoming nucleophile. ias.ac.in

For silyl esters, the site of nucleophilic attack is a critical consideration. While nucleophiles like hydroxide attack the carbonyl carbon to effect ester cleavage, other nucleophiles, notably fluoride (B91410) ions, preferentially attack the silicon atom. mdpi.com This alternative reaction pathway does not result in hydrolysis but in the cleavage of the silicon-carbon bond, a process known as desilylation. This distinct reactivity is fundamental to the use of 2-(silylethyl) esters as protecting groups in organic synthesis. The competition between nucleophilic attack at the carbonyl carbon versus the silicon atom is a key feature of the reactivity profile of compounds like 2-(Triphenylsilyl)ethyl acetate.

Electrophilic and Nucleophilic Reactivity at the Ester Moiety and Ethyl Linker

The reactivity of 2-(Triphenylsilyl)ethyl acetate is dominated by the interaction between the ester functional group and the sterically demanding triphenylsilyl group positioned at the β-carbon. This arrangement dictates the outcomes of both nucleophilic and electrophilic attacks.

Nucleophilic Reactivity:

Nucleophilic attack on silyl esters can generally occur at two primary sites: the electrophilic carbonyl carbon (Path I) or the silicon atom (Path II). In the case of 2-(Triphenylsilyl)ethyl acetate, the immense steric bulk of the three phenyl rings surrounding the silicon atom significantly hinders any direct nucleophilic approach to the silicon. researchgate.net Consequently, nucleophilic reactions are overwhelmingly directed towards the ester's carbonyl group.

Key nucleophilic reactions include:

Hydrolysis: The saponification of esters, a classic nucleophilic acyl substitution, proceeds readily with 2-(Triphenylsilyl)ethyl acetate under basic conditions. acs.orgresearchgate.net The reaction is effectively a second-order process, dependent on the concentration of both the ester and the hydroxide ion. uv.esresearchgate.netsfu.ca Under acidic conditions, hydrolysis is also possible, typically catalyzed by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. wikipedia.orglibretexts.org The mechanism involves the formation of a tetrahedral intermediate which then collapses, expelling the 2-(triphenylsilyl)ethanol (B8534129) leaving group. wikipedia.orgmasterorganicchemistry.com The stability of the potential β-silyl carbocation can facilitate this process under acidic conditions due to the β-silicon effect. qub.ac.uk

Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. wikipedia.orgmasterorganicchemistry.com Catalyzed by either acid or base, the reaction equilibrium can be driven forward by using the incoming alcohol as a solvent. libretexts.org For 2-(Triphenylsilyl)ethyl acetate, reaction with an alcohol (R'-OH) in the presence of a catalyst would yield a new ester (CH₃COOR') and 2-(triphenylsilyl)ethanol. The mechanism is analogous to hydrolysis, with an alkoxide or alcohol acting as the nucleophile. youtube.com

Reaction with Organometallic Reagents: Organometallic reagents like Grignard reagents (RMgX) are potent nucleophiles that typically react with esters in a two-fold addition. bdu.ac.inlibretexts.org The first nucleophilic attack on 2-(Triphenylsilyl)ethyl acetate would result in a ketone intermediate after the elimination of the 2-(triphenylsilyl)ethoxide group. This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. mnstate.eduvedantu.com Subsequent acidic workup yields a tertiary alcohol. bdu.ac.indoubtnut.com The use of less reactive organometallics, such as lithium dialkylcuprates, might allow for the isolation of the ketone intermediate.

Electrophilic Reactivity:

The ester moiety itself is not strongly electrophilic beyond the carbonyl carbon. However, the oxygen atoms possess lone pairs that can interact with electrophiles, primarily protons in acid-catalyzed reactions. The ethyl linker is generally unreactive towards electrophiles. A key electronic feature of the ethyl linker is the β-silicon effect, where the silicon atom stabilizes the development of positive charge on the β-carbon through hyperconjugation with the C-Si σ-orbital. qub.ac.uksoci.org This effect is particularly relevant in reactions proceeding through carbocationic intermediates, potentially increasing reaction rates and directing regioselectivity. qub.ac.uknih.gov

Radical Reactions and Photochemical Transformations Involving Organosilicon Esters

The presence of the organosilicon group introduces unique pathways for radical and photochemical reactions that are not typically observed in simple alkyl acetates.

Radical Reactions:

Radical reactions of 2-(Triphenylsilyl)ethyl acetate can be initiated through homolytic cleavage of its weaker bonds. While C-H and C-C bonds are generally strong, the C-Si bond can be involved in radical processes. A common method for initiating such reactions is the use of a radical initiator (e.g., AIBN) and a radical mediator like tributyltin hydride.

Radical Cyclization: If the acetate portion of the molecule were modified to contain an unsaturated bond (e.g., an alkene or alkyne), a radical generated elsewhere in the molecule could undergo an intramolecular cyclization. wikipedia.orgnih.gov For instance, abstraction of a hydrogen atom could lead to a carbon-centered radical that adds to a double bond, forming a new ring system. The stereochemical outcome of such cyclizations is often predictable based on the transition state geometry. ntu.edu.tw

Reductive Deoxygenation: While not a direct reaction of the ester, related radical chemistry can be used to deoxygenate the corresponding alcohol, 2-(triphenylsilyl)ethanol. For example, conversion of the alcohol to a xanthate followed by treatment with triphenylsilane (B1312308) (Ph₃SiH) and an initiator can achieve reductive removal of the hydroxyl group. msu.edu

Photochemical Transformations:

Organosilicon compounds often exhibit distinct photochemical behavior. mdpi.com The photolysis of silyl esters can lead to several transformations:

Si-C Bond Cleavage: Irradiation with UV light can promote the homolytic cleavage of the silicon-carbon bond, generating a triphenylsilyl radical (Ph₃Si•) and a CH₂CH₂OAc radical. rug.nl These reactive intermediates can then engage in a variety of subsequent reactions, including hydrogen abstraction from the solvent or disproportionation.

Formation of Siloxycarbenes: A known photochemical pathway for acylsilanes (compounds with a R-C(=O)-SiR'₃ structure) is the researchgate.netmsu.edu-silyl shift to form a siloxycarbene. acs.org While 2-(Triphenylsilyl)ethyl acetate is not an acylsilane, related photochemical rearrangements are a hallmark of organosilicon chemistry. researchgate.net Photolysis of certain silyl esters could potentially lead to complex rearrangements or fragmentation. researchgate.net

Photosensitized Reactions: In the presence of a photosensitizer, energy transfer can lead to the formation of an excited triplet state of the ester, which may undergo different reactions than the ground state or the excited singlet state. This can include cycloadditions or rearrangements, depending on the molecular structure.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

The triphenylsilyl group exerts a profound influence on the selectivity of reactions involving 2-(Triphenylsilyl)ethyl acetate, primarily through steric hindrance and electronic effects.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. The bulky triphenylsilyl group can be used to differentiate reactivity. For example, if a molecule contained both a 2-(triphenylsilyl)ethyl ester and a less hindered methyl ester, a bulky reagent might selectively react with the methyl ester. Conversely, the electronic nature of the silyl group could make the ester carbonyl more or less reactive than other carbonyl groups in the molecule. For instance, selective reduction of a more reactive aldehyde in the presence of the 2-(triphenylsilyl)ethyl ester moiety should be readily achievable using mild reducing agents.

Regioselectivity:

Regioselectivity, or the control of where a reaction occurs, is significantly influenced by the β-silicon effect. qub.ac.uk In any reaction involving the formation of a positive charge on the ethyl linker, the charge will preferentially locate on the carbon atom beta to the silicon, as this position is stabilized by hyperconjugation. nih.gov This can direct the addition of electrophiles or control the outcome of elimination reactions. For example, in a hypothetical elimination reaction to form an alkene, the β-silyl effect would strongly favor the formation of vinyltriphenylsilane.

Stereoselectivity:

The most significant impact of the triphenylsilyl group is on stereoselectivity, which is the preferential formation of one stereoisomer over another. wikipedia.org

Diastereoselectivity: The large steric profile of the Ph₃Si group effectively blocks one face of the molecule. capes.gov.br In reactions involving the creation of a new chiral center on the ethyl chain or at the carbonyl group, the incoming reagent will preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity. nih.gov For example, the reduction of a ketone derived from this compound would likely yield one diastereomer of the resulting secondary alcohol in high excess.

Enantioselectivity: If the starting material were chiral or if a chiral catalyst were used, the triphenylsilyl group could enhance the enantioselectivity of the reaction. chinesechemsoc.orgwordpress.com Its well-defined and rigid steric profile can improve the facial discrimination in catalyst-substrate complexes, leading to higher enantiomeric excess in the product.

Comparison of Triphenylsilyl Reactivity with Other Silyl Groups

The reactivity and stability of silyl-containing compounds are highly dependent on the substituents attached to the silicon atom. The triphenylsilyl (TPS) group has distinct properties when compared to more common alkylsilyl groups like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). msu.edu

The primary differences arise from steric bulk and electronic effects. capes.gov.brnih.govacs.org

Steric Effects: The triphenylsilyl group is significantly larger than TMS and TES and is comparable in steric demand to the very bulky TIPS group. This large size makes it a robust protecting group, as it effectively hinders the approach of reagents to both the silicon atom and the functional group it is protecting. wikipedia.org

Electronic Effects: Unlike alkylsilyl groups which are electron-donating (+I effect), the phenyl groups in TPS exert an electron-withdrawing inductive effect (-I effect). This can influence the reactivity of adjacent functional groups.

Stability: The stability of silyl groups towards hydrolysis or other cleavage conditions is a key factor in their use as protecting groups. The TPS group is considerably more stable towards acidic hydrolysis than TMS or TES groups, but it is typically cleaved by fluoride ions (e.g., TBAF), similar to other silyl ethers and esters. msu.edu

Below is a table comparing the properties of various silyl groups.

Iv. Advanced Spectroscopic and Structural Elucidation for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of Acetic acid;2-triphenylsilylethanol in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in various NMR experiments, a complete picture of the atomic connectivity and environment can be constructed.

The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule. The triphenylsilyl group will exhibit characteristic signals in the aromatic region, while the ethyl acetate (B1210297) moiety will show distinct aliphatic signals.

The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are as follows:

Phenyl Protons (C₆H₅)₃Si- : These protons will appear as a complex multiplet in the downfield region, typically between 7.3 and 7.7 ppm. The protons ortho to the silicon atom are generally the most deshielded.

Methylene (B1212753) Protons (-CH₂-O-) : The protons of the methylene group attached to the oxygen atom are expected to resonate as a triplet, shifted downfield due to the deshielding effect of the adjacent oxygen. A predicted chemical shift would be in the range of 4.2-4.4 ppm.

Methylene Protons (Si-CH₂-) : The methylene group directly bonded to the silicon atom will also appear as a triplet. Its chemical shift is anticipated to be further upfield compared to the other methylene group, likely in the region of 1.2-1.4 ppm.

Methyl Protons (-C(O)CH₃) : The protons of the acetyl methyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of 2.0-2.1 ppm.

Predicted ¹H NMR Data Table:

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl (Ar-H)7.3 - 7.7Multiplet15H
Methylene (-CH₂-O-)4.2 - 4.4Triplet2H
Methylene (Si-CH₂-)1.2 - 1.4Triplet2H
Methyl (-C(O)CH₃)2.0 - 2.1Singlet3H

Note: Predicted data is based on computational models and may vary from experimental results.

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments and provides information about their hybridization and electronic environment. libretexts.org

The predicted chemical shifts for the carbon atoms in this compound are:

Carbonyl Carbon (-C=O) : The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, around 170-172 ppm. pitt.edu

Aromatic Carbons (C₆H₅) : The phenyl carbons will show a set of signals in the aromatic region (128-136 ppm). The ipso-carbon (directly attached to silicon) will have a distinct chemical shift, often broadened and of lower intensity.

Methylene Carbon (-CH₂-O-) : The carbon of the methylene group bonded to oxygen will be found in the range of 63-65 ppm.

Methylene Carbon (Si-CH₂-) : The carbon atom of the methylene group attached to silicon is expected to be significantly upfield, around 15-17 ppm.

Methyl Carbon (-C(O)CH₃) : The acetyl methyl carbon will resonate in the aliphatic region, typically between 20-22 ppm.

Predicted ¹³C NMR Data Table:

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)170 - 172
Aromatic (C-ipso)133 - 135
Aromatic (C-ortho, C-meta, C-para)128 - 136
Methylene (-CH₂-O-)63 - 65
Methylene (Si-CH₂-)15 - 17
Methyl (-C(O)CH₃)20 - 22

Note: Predicted data is based on computational models and may vary from experimental results.

²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon atom's chemical environment. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For a triphenylsilyl group, the ²⁹Si chemical shift is expected to be in a characteristic range. The presence of the ethyl acetate group will influence this shift. Based on data for similar triphenylsilyl compounds, the predicted ²⁹Si chemical shift for this compound would likely fall in the range of -10 to -20 ppm relative to tetramethylsilane (B1202638) (TMS).

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between the protons of the two adjacent methylene groups (-CH₂-CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would link the proton signal of each methylene group to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methylene protons (-CH₂-O-) to the carbonyl carbon (-C=O).

The methyl protons (-C(O)CH₃) to the carbonyl carbon (-C=O).

The methylene protons (Si-CH₂-) to the ipso-carbon of the phenyl rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester and triphenylsilyl groups:

C=O Stretch : A very strong and sharp absorption band for the ester carbonyl group is predicted to appear in the region of 1735-1750 cm⁻¹.

C-O Stretch : The C-O stretching vibrations of the ester group will likely produce strong bands in the 1250-1000 cm⁻¹ region.

Si-Ph Stretch : The silicon-phenyl bond will give rise to characteristic absorptions, with a notable band expected around 1100-1120 cm⁻¹.

C-H Stretch (Aromatic) : These will be observed as a group of weaker bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic) : These will appear as bands below 3000 cm⁻¹.

The Raman spectrum will also show these vibrations, but with different relative intensities. Notably, the symmetric vibrations of the phenyl rings are often strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data Table:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1735 - 1750 (Strong)1735 - 1750 (Medium)
C-O (Ester)Stretching1250 - 1000 (Strong)1250 - 1000 (Weak)
Si-PhStretching1100 - 1120 (Medium)1100 - 1120 (Strong)
C-H (Aromatic)Stretching> 3000 (Weak-Medium)> 3000 (Strong)
C-H (Aliphatic)Stretching< 3000 (Medium)< 3000 (Medium)

Note: Predicted data is based on computational models and may vary from experimental results.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ is a key piece of data.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will undergo characteristic fragmentation. The analysis of these fragmentation patterns provides further structural confirmation. Key expected fragments would include:

Loss of the acetate group.

Cleavage of the ethyl chain.

The stable triphenylsilyl cation ((C₆H₅)₃Si⁺).

X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides a three-dimensional map of electron density, from which the exact molecular structure, including bond lengths, bond angles, and conformational details, can be elucidated. For this compound, a successful single-crystal X-ray diffraction experiment would yield an atomic-level portrait, resolving the spatial orientation of the sterically demanding triphenylsilyl group relative to the acetate moiety.

Beyond the individual molecule, X-ray crystallography provides critical information about the supramolecular assembly, which is the arrangement of molecules with respect to one another in the crystal lattice. It identifies and characterizes intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the phenyl rings of adjacent molecules. nih.gov These interactions govern the crystal packing and are fundamental to the material's bulk properties, including melting point and solubility. While a specific crystal structure for this compound is not publicly available, the table below presents the type of data that would be obtained from such an analysis, using data from a related organosilicon structure for illustrative purposes.

Table 1: Representative Crystallographic Data

ParameterIllustrative ValueDescription
Formula C20H20O2SiThe molecular formula of the compound.
Formula Weight 332.45The mass of one mole of the compound.
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group provides a detailed description of the symmetry elements within the crystal. nih.gov
a (Å) 10.125(2)The length of the 'a' axis of the unit cell.
b (Å) 15.453(3)The length of the 'b' axis of the unit cell.
c (Å) 12.341(2)The length of the 'c' axis of the unit cell.
α (°) 90The angle between the 'b' and 'c' axes.
β (°) 109.5(1)The angle between the 'a' and 'c' axes.
γ (°) 90The angle between the 'a' and 'b' axes.
Volume (ų) 1815.1(6)The volume of the unit cell.
Z 4The number of molecules per unit cell.
Density (calc.) 1.217 g/cm³The calculated density of the crystal.

Note: The data in this table is representative and serves to illustrate the parameters obtained from an X-ray crystallography experiment.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques coupled with mass spectrometry are powerful tools for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z). These methods are essential for assessing the purity of a synthesized compound like this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. researchgate.net this compound, being an ester, would likely be amenable to GC-MS analysis. In a typical application, a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov This high-energy ionization causes the molecule to fragment in a predictable manner, creating a unique mass spectrum that serves as a molecular fingerprint. For this compound, key fragments would be expected from the loss of the acetate group or cleavage of the triphenylsilyl moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile. In LC-MS, separation occurs in the liquid phase, followed by ionization using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov These methods typically leave the molecular ion intact, providing a clear determination of the molecular weight.

In a research setting, these techniques are invaluable for reaction monitoring . For instance, in the synthesis of this compound from 2-triphenylsilylethanol and an acetylating agent, small aliquots of the reaction mixture can be analyzed over time. The chromatograms would show a decrease in the peak corresponding to the starting alcohol and a simultaneous increase in the peak corresponding to the desired ester product. This allows a researcher to determine when the reaction is complete, identify the presence of byproducts, and optimize reaction conditions for yield and purity.

Table 2: Representative Data from Chromatographic Analysis

ParameterTechniqueIllustrative ValueDescription
Retention Time (t_R) GC or LC15.4 minThe time taken for the compound to pass through the column; characteristic under specific conditions.
Molecular Ion [M]+• GC-MS (EI)m/z 332The mass-to-charge ratio corresponding to the intact molecule (often low abundance in EI).
Molecular Ion [M+H]+ LC-MS (ESI)m/z 333The mass-to-charge ratio of the protonated molecule, confirming the molecular weight.
Key Fragment Ion GC-MS (EI)m/z 259Corresponds to the triphenylsilyl cation [ (C₆H₅)₃Si ]⁺, a characteristic fragment.
Key Fragment Ion GC-MS (EI)m/z 73Corresponds to the acetylated ethyl fragment [ CH₃COOCH₂CH₂ ]⁺.
Purity GC or LC>99% (by peak area)Purity is estimated by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Note: The data in this table is representative and serves to illustrate the parameters obtained from a GC-MS or LC-MS experiment. Fragmentation patterns are predicted based on chemical principles.

Vi. Applications in Synthetic Organic Chemistry and Materials Science Research

2-(Triphenylsilyl)ethyl Acetate (B1210297) as a Synthetic Intermediate

2-(Triphenylsilyl)ethyl acetate serves as a valuable intermediate, primarily by leveraging the unique properties of the silicon-carbon bond. The triphenylsilyl group influences the reactivity of the ethyl acetate moiety, allowing for specific transformations and applications in complex synthesis.

The parent alcohol, 2-(triphenylsilyl)ethanol (B8534129), is a precursor to a variety of activated reagents used in synthesis. mdpi.com It can be converted into derivatives like 2-(triphenylsilyl)ethyl chloroformate and 1H-imidazole-1-carboxylic acid 2-(triphenylsilyl)ethyl ester. mdpi.com These reagents are instrumental in introducing the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group for amines and alcohols. mdpi.com The acetate itself, 2-(triphenylsilyl)ethyl acetate, can be envisioned as a stable precursor that can be hydrolyzed to the corresponding alcohol for subsequent transformations.

The related, and more extensively studied, 2-(trimethylsilyl)ethyl (TMSE) derivatives highlight the synthetic potential. For instance, ethyl 2-(trimethylsilyl)acetate is used in addition reactions with aldehydes and ketones to generate β-hydroxy esters, which are valuable building blocks in natural product synthesis. rcsi.com These reactions can be tailored to produce α,β-unsaturated esters, demonstrating the versatility of these silyl-containing intermediates. rcsi.com While less documented, the triphenylsilyl analogue offers a bulkier and electronically distinct alternative, potentially influencing the stereochemical outcome of such transformations.

In the realm of total synthesis, the strategic connection of complex molecular fragments is paramount. Convergent fragment coupling strategies often rely on predictable and high-yielding reactions to build molecular complexity rapidly. nih.gov Silyl-containing moieties are frequently employed in these strategies. For example, a method for forming quaternary stereogenic centers joins two fragments via a 1,2-addition of an alkenyl lithium to an epoxy ketone, followed by a silyl-promoted semi-pinacol rearrangement. nih.gov This showcases how silyl (B83357) groups can facilitate key bond-forming events.

The 2-(triphenylsilyl)ethyl group, as part of an ester or other functionality, can be used in multi-step syntheses where chemoselectivity is crucial. Its stability and specific cleavage conditions allow it to persist through various reaction steps before its removal or transformation is desired. The related (2-phenyl-2-trimethylsilyl)ethyl (PTMSE) esters have been developed as fluoride-sensitive linkers for immobilizing carboxylic acids, particularly in peptide and glycopeptide synthesis. researchgate.net These esters are stable to a range of conditions used in peptide chemistry but are cleaved cleanly with fluoride (B91410) ions, demonstrating the utility of such groups in complex, multi-step procedures. researchgate.net

Utility in Protecting Group Chemistry for Diverse Functionalities

Protecting groups are fundamental tools in organic synthesis, enabling chemists to mask the reactivity of one functional group while transformations are carried out elsewhere in the molecule. The 2-(triphenylsilyl)ethyl moiety is the basis for robust and selectively cleavable protecting groups for both carboxylic acids and alcohols.

Silyl esters have historically been considered too labile for widespread use as protecting groups for carboxylic acids due to the sensitivity of the Si-O bond. nih.govthieme-connect.de However, this lability can be an advantage in specific contexts where very mild deprotection is required. thieme-connect.de The stability of silyl esters can be significantly enhanced by increasing the steric bulk on the silicon atom. thieme-connect.de

The 2-(trimethylsilyl)ethyl (TMSE) ester is a well-established protecting group for carboxylic acids, valued for its stability to many reagents and its unique cleavage mechanism via β-elimination induced by fluoride ions. ddugu.ac.inthieme-connect.de This fluoride-induced cleavage produces the carboxylate, ethylene (B1197577), and a fluorosilane, an irreversible process that proceeds under nearly neutral conditions. researchgate.net TMSE esters are stable under conditions used for hydrogenolysis, mild base, and even some acidic conditions used to remove other protecting groups like the Boc group. researchgate.net

While direct studies on 2-(triphenylsilyl)ethyl esters are less common, the principles from related systems suggest enhanced stability compared to smaller silyl groups. Research into "supersilyl" esters, which have extremely bulky substituents on the silicon, demonstrates that such modifications can confer extraordinary stability, allowing them to withstand organometallic reagents like Grignard and organolithium reagents. nih.gov This suggests that the triphenylsilyl group would provide significant steric shielding, rendering the corresponding ester a robust, masked form of a carboxylic acid that can be deprotected under specific fluoride-mediated conditions.

Table 1: Comparison of Conditions for Silyl Ester Protecting Groups

Protecting Group Typical Cleavage Conditions Stability Profile
Trimethylsilyl (B98337) (TMS) Ester Very mild acid or base, moisture sensitive Generally low stability, limited use. thieme-connect.de
2-(Trimethylsilyl)ethyl (TMSE) Ester Tetrabutylammonium (B224687) fluoride (TBAF), CsF. researchgate.netthieme-connect.de Stable to hydrogenolysis, mild base, and some acids. researchgate.net
tert-Butyldimethylsilyl (TBDMS) Ester Acid, fluoride ions (TBAF). ddugu.ac.in More stable than TMS esters.

Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability to a wide range of non-acidic and non-fluoride conditions, and selective removal. libretexts.orgmasterorganicchemistry.com The stability and cleavage of silyl ethers depend on the steric bulk of the substituents on the silicon atom.

The 2-(triphenylsilyl)ethyl group is used to protect alcohols, often in the form of a 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) carbonate. mdpi.com This group is highly valuable due to its unique cleavage mechanism and its orthogonality to other common protecting groups.

Introduction and Cleavage:

Protection: An alcohol can be protected by reacting it with a Tpseoc-reagent, such as 2-(triphenylsilyl)ethyl chloroformate, in the presence of a base. mdpi.com

Deprotection: The Tpseoc group is cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The fluoride attacks the silicon atom, initiating a Peterson-type elimination that releases the free alcohol, carbon dioxide, ethylene, and triphenylfluorosilane. mdpi.com

A key advantage of the Tpseoc group is its high degree of orthogonality. It is stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups, the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups, and the hydrogenolysis conditions used to remove benzyloxycarbonyl (Cbz) and benzyl (B1604629) ester groups. mdpi.com This makes it an excellent choice for complex multi-step syntheses, particularly in peptide and oligonucleotide chemistry where multiple protecting groups are required. mdpi.com

Table 2: Orthogonality of the Tpseoc Protecting Group

Protecting Group Cleavage Reagent/Condition Stability of Tpseoc Group
Tpseoc TBAF (Fluoride ions) -
Boc Strong Acid (e.g., TFA) Stable mdpi.com
Fmoc Base (e.g., Piperidine) Stable mdpi.com

Role as a Ligand Component or Scaffold in Transition Metal Catalysis Research

The direct application of 2-(triphenylsilyl)ethyl acetate as a ligand in transition metal catalysis is not extensively documented in the reviewed literature. However, the structural motifs present in the molecule are relevant to ligand design. Ligands for transition metal catalysts often require specific steric and electronic properties to control the activity and selectivity of the metal center.

Research in catalysis has explored ligands with silyl and phosphinate groups. For example, a 1,4,7-triazacyclononane-based ligand bearing methylene-(2,2,2-trifluoroethyl)phosphinate arms was synthesized to form stable complexes with various transition metal ions. rsc.org This demonstrates the utility of incorporating functionalized ethyl groups into macrocyclic scaffolds to chelate metals.

Furthermore, in C-C coupling reactions, the nature of the ligands and even the counterions plays a crucial role in determining the outcome. Studies on iridium and ruthenium catalysts for transfer hydrogenative carbonyl additions show that the stereochemistry at the metal center, defined by the ligand framework, is key to achieving high selectivity. nih.gov While 2-(triphenylsilyl)ethyl acetate itself is not a typical ligand, its parent alcohol, 2-(triphenylsilyl)ethanol, could potentially be modified, for instance, by conversion to a phosphine, to create a ligand where the bulky triphenylsilyl group could influence the coordination sphere of a metal catalyst. The development of such a ligand would be a novel research direction.

Integration into Novel Polymer Architectures and Monomer Design for Research Materials

The introduction of functional groups into polymers is a critical strategy for tailoring their properties. However, many functional groups can interfere with polymerization processes. Silyl ethers are recognized as highly versatile and robust protecting groups for hydroxyl functions in a wide array of polymerization techniques, including anionic, cationic, Ziegler-Natta, metallocene, and metathesis polymerizations. nih.gov The triphenylsilyl group, in particular, is noted for its significant steric bulk and its tendency to induce crystallinity, which can be advantageous in the purification of monomers and intermediates. mdpi.com

While direct polymerization of 2-(triphenylsilyl)ethyl acetate as a monomer is not widely documented, its precursor, 2-(triphenylsilyl)ethanol, serves as a valuable building block for creating functional monomers. For instance, it can be converted to monomers like 2-(triphenylsilyl)ethyl methacrylate. The polymerization of such a monomer would yield a polymer with pendant triphenylsilylethoxy groups. Subsequent deprotection would unmask the 2-hydroxyethyl functionality, leading to a hydrophilic polymer with potential applications in biomaterials and coatings. The synthesis of poly(2-hydroxyethyl methacrylate) (PHEMA) is well-established, and creating it from a protected monomer allows for polymerization methods that might otherwise be incompatible with the free hydroxyl group. researchgate.net

A key area where silyl-protected monomers are making an impact is in the synthesis of degradable polymers. For example, silyl ether-based cyclic olefins have been employed in ring-opening metathesis polymerization (ROMP) to create copolymers with degradable backbones under mild acidic conditions. nih.gov Although these studies may not use the triphenylsilyl group specifically, they establish a strong precedent for the use of silyl-protected alcohols in designing monomers for degradable and responsive materials. The bulky triphenylsilyl group in a similar system could influence the rate of degradation and the physical properties of the resulting polymer.

The properties of polymers derived from monomers containing the triphenylsilylethoxy group would be influenced by the bulky nature of the protecting group. The table below outlines the potential characteristics of a hypothetical polymer, Poly(2-(triphenylsilyl)ethyl methacrylate), before and after deprotection.

PropertyPoly(2-(triphenylsilyl)ethyl methacrylate)Poly(2-hydroxyethyl methacrylate)
Solubility Soluble in nonpolar organic solventsSoluble in polar solvents, including water
Thermal Stability High, due to bulky side chainsModerate
Functionality Protected hydroxyl groupsFree hydroxyl groups
Potential Application Intermediate for functional polymersHydrogels, biomaterials, contact lenses

Contributions to the Synthesis of Specialty Organosilicon Chemicals for Advanced Research

Beyond polymer science, 2-(triphenylsilyl)ethanol is a valuable starting material for the synthesis of other specialized organosilicon compounds. The triphenylsilyl group can be cleaved under specific conditions, typically using fluoride ions, to release the protected functional group. This reactivity is harnessed to create complex molecules.

A notable application is the synthesis of the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group. In this context, 2-(triphenylsilyl)ethanol is reacted with a suitable chloroformate to create a new protecting group for amines and alcohols. mdpi.com This Tpseoc group is stable under a variety of conditions but can be selectively removed with fluoride, making it orthogonal to other common protecting groups like Boc, Fmoc, and Cbz. mdpi.com This orthogonality is highly desirable in multi-step organic synthesis, particularly in peptide and natural product synthesis.

The synthesis of 2-(triphenylsilyl)ethanol itself can be achieved through several routes, including the hydrosilylation of vinyl acetate with triphenylsilane (B1312308) or the reaction of ethylene oxide with triphenylsilyl lithium. mdpi.com A more recent, high-yielding method involves the hydroboration-oxidation of triphenylvinylsilane. mdpi.com

Furthermore, organofunctional silanes of the general structure R-Si-(OR')3 are fundamental building blocks in materials science, used to create organic-inorganic hybrid materials through sol-gel processes. nih.govmdpi.com While not a trialkoxysilane itself, 2-(triphenylsilyl)ethanol can be chemically modified to be incorporated into such systems. For example, the hydroxyl group could be used to initiate the ring-opening polymerization of cyclic siloxanes, leading to the formation of silicone oligomers or polymers with a terminal triphenylsilyl group. researchgate.net Such materials could have unique surface properties or be used as intermediates for more complex, well-defined silicone architectures.

The table below summarizes some of the specialty organosilicon chemicals that can be synthesized from or using 2-(triphenylsilyl)ethanol.

Compound NameSynthesis from 2-(triphenylsilyl)ethanolResearch Application
2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) derivatives Reaction with chloroformates and subsequent coupling to amines/alcoholsOrthogonal protecting group in complex organic synthesis mdpi.com
Functionalized Siloxane Oligomers Use as an initiator for ring-opening polymerization of cyclic siloxanesPrecursors for specialty silicones and hybrid materials
2-Hydroxyethyl-functionalized surfaces Attachment to a surface followed by deprotectionCreation of hydrophilic and biocompatible surfaces

Vii. Synthesis and Reactivity of Derivatives and Analogs of 2 Triphenylsilyl Ethyl Acetate

Systematic Variation of the Acyl Moiety and its Impact on Reactivity

The acyl moiety of 2-(silyl)ethyl esters can be varied significantly, which has a profound impact on the utility and reactivity of the molecule, particularly in the context of protecting group chemistry. While the fundamental cleavage mechanism—often a fluoride-induced β-elimination—is dictated by the 2-(silyl)ethyl group, the nature of the acyl group can influence the stability of the ester and its compatibility with other chemical transformations.

In peptide synthesis, for example, the 2-(trimethylsilyl)ethyl (TMSE) ester is used for C-terminal protection. The "acyl" group in this case is a growing peptide chain. Research has shown that the use of the unsubstituted TMSE ester can lead to significant amounts of undesired diketopiperazine formation at the dipeptide stage ru.nl. This side reaction is a direct consequence of the reactivity of the ester linkage in the specific context of the peptide backbone. By modifying the structure of the silyl (B83357) ethyl group (discussed in section 7.2), this reactivity can be attenuated ru.nl.

The acyl group can also be a carbonate, as seen in the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group. This group is synthesized from 2-(triphenylsilyl)ethanol (B8534129) and serves as a fluoride-labile protecting group for amines and alcohols nih.govnih.gov. The transformation of the parent alcohol into derivatives like 4-nitrophenyl-2-(triphenylsilyl)ethyl carbonate or 2-(triphenylsilyl)ethyl chloroformate allows for the introduction of the Tpseoc protecting group onto various substrates nih.gov. The reactivity of these carbonate derivatives is centered on their ability to acylate nucleophiles (like amino acids) to form stable carbamates, which are later cleaved under specific fluoride-mediated conditions nih.govnih.gov.

The general reactivity trend for carboxylic acid derivatives is that their susceptibility to nucleophilic acyl substitution is governed by the leaving group's ability libretexts.org. In the context of 2-(silyl)ethyl esters, the silyl ethyl alkoxide is the leaving group during substitution reactions. The stability of the ester bond itself is less dependent on the R group of the acyl moiety (R-COO-), but the electronic properties of that R group can influence the electrophilicity of the carbonyl carbon to a certain extent libretexts.org. However, in many applications, the dominant factor controlling the molecule's fate is the unique reactivity imparted by the β-silyl group, which facilitates a specific cleavage pathway rather than typical ester hydrolysis or substitution.

Investigation of Different Silyl Substituents and Their Electronic/Steric Effects on Reactivity

The electronic and steric nature of the substituents on the silicon atom plays a critical role in modulating the reactivity of 2-(silyl)ethyl esters. Replacing the phenyl groups in the 2-(triphenylsilyl)ethyl moiety with other substituents, such as alkyl groups, directly influences the stability and cleavage kinetics of the ester.

The triphenylsilyl group, as found in the Tpseoc protecting group, is known for its significant steric bulk. This steric hindrance can contribute to the stability of the protecting group under various reaction conditions nih.govnih.gov. The Tpseoc group, for instance, is highly resistant to acidic conditions used to remove tert-butyl based protecting groups, as well as conditions for cleaving Cbz, Fmoc, and Alloc groups nih.gov.

Conversely, the 2-(trimethylsilyl)ethyl (TMSE) group is one of the most common β-silyl protecting groups. The smaller methyl groups, compared to phenyl groups, result in a less sterically hindered and electronically different environment at the silicon atom. TMSE esters are readily cleaved by fluoride (B91410) ions, acids, or bases mdpi.com. The cleavage mechanism often involves the formation of a β-silyl carbocation intermediate, which is stabilized by the silicon atom mdpi.comacs.orgchemrxiv.org. The stability of this carbocation, and thus the ease of cleavage, is influenced by the substituents on the silicon. Electron-donating alkyl groups, like methyls, can stabilize the positive charge, facilitating the elimination reaction.

Studies on the suppression of diketopiperazine formation in peptide synthesis have explored analogs of the TMSE ester with increased steric bulk around the silicon or on the ethyl bridge. For instance, the 2-(trimethylsilyl)isopropyl (Tmsi) ester, which has a methyl group on the ethyl bridge, proved to be more effective at preventing the undesired side reaction than the standard TMSE ester ru.nl. This demonstrates that increasing steric hindrance near the reactive ester center can effectively shield it from intramolecular attack.

The following table summarizes the characteristics of different silyl substituents and their general effect on the reactivity of the corresponding 2-(silyl)ethyl esters.

Silyl GroupSubstituents on SiKey FeatureImpact on Reactivity
Trimethylsilyl (B98337) (TMS)Three Methyl groupsSmall, electron-donatingGenerally facilitates cleavage; widely used mdpi.comresearchgate.net.
Triphenylsilyl (TPS)Three Phenyl groupsVery bulky, electron-withdrawing inductive effectIncreases steric stability; highly resistant to various conditions nih.govnih.gov.

The choice of silyl substituent allows for the design of protecting groups with a tailored reactivity profile, balancing stability during multi-step synthesis with the need for mild and selective deprotection conditions.

Stereochemical Aspects and Chiral Derivatization Strategies

The introduction of chirality into analogs of 2-(triphenylsilyl)ethyl acetate (B1210297) can be achieved by modifying either the ethanol backbone or the silicon atom itself, leading to compounds with specific stereochemical properties.

One strategy involves introducing a stereocenter on the ethyl bridge. For example, the synthesis and application of secondary and tertiary analogs of 2-(trimethylsilyl)ethyl esters, such as the 2-(trimethylsilyl)isopropyl (Tmsi) ester, have been explored for model studies using N-benzyloxycarbonyl-L-proline ru.nl. In this case, the chirality of the proline is maintained, and the new chiral center in the protecting group can influence reaction outcomes, such as diastereoselectivity or the suppression of side reactions like diketopiperazine formation ru.nl.

Another approach is the creation of Si-stereogenic silyl ethers. While not esters, the principles are applicable. Organocatalytic asymmetric synthesis methods have been developed to create enantioenriched silyl ethers where the silicon atom is the chiral center acs.org. These chiral silanes can be derivatized into other valuable compounds, potentially including chiral silyl ethanols that could be acylated to the corresponding esters acs.org.

Chiral Derivatization Strategies

For determining the enantiomeric purity of chiral alcohols like precursors to chiral 2-(silyl)ethyl esters, or for chiral carboxylic acids that might be esterified with a silyl ethanol, chiral derivatization is a common technique. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography acs.org.

Common strategies that could be applied in this context include:

For chiral silyl ethanols: Esterification with a known chiral carboxylic acid.

For chiral acyl moieties: Esterification with an achiral silyl ethanol, like 2-(triphenylsilyl)ethanol.

The resulting diastereomeric esters can then be analyzed. For example, 1H or 19F NMR spectroscopy can be used to analyze diastereomeric iminoboronate esters formed in a three-component derivatization protocol, a method that has been successfully applied to determine the enantiopurity of various chiral molecules acs.org. While specific application to silylethyl acetates is not detailed in the provided sources, the general methodology is broadly applicable.

Stereoselective synthesis is also a key aspect. For instance, stereoselective aldol reactions using silyl enol ethers derived from esters can produce α-fluoro-β-hydroxy esters with good to excellent yields nih.gov. The stereochemistry of these reactions is often controlled by chelation and the specific Lewis acid used nih.govthieme-connect.de.

Structure-Reactivity Relationships in Series of Related Organosilicon Esters

The relationship between the structure of organosilicon esters and their reactivity is a cornerstone of their application in organic chemistry. The reactivity is primarily governed by the interplay of steric and electronic effects of substituents on both the silicon atom and the acyl group, as well as the unique influence of the silicon atom when it is positioned beta to a reactive center acs.orgresearchgate.net.

The β-Silyl Effect

A dominant factor in the reactivity of 2-(silyl)ethyl esters is the "beta-silyl effect," which describes the stabilization of a positive charge at the β-carbon by the adjacent silyl group acs.org. This stabilization is crucial in controlling the chemistry of many organosilicon reactions acs.org. For 2-(silyl)ethyl esters, this effect facilitates cleavage via a β-silyl carbocation intermediate under acidic or fluoride-mediated conditions mdpi.comchemrxiv.org. The solvolysis rates of cyclohexyl systems show that a β-silyl group can accelerate the reaction by a factor of up to 1012 compared to an unsubstituted system, provided the Si-C and C-O bonds can adopt an anti-coplanar arrangement required for full hyperconjugative interaction acs.org.

Influence of Substituents

The substituents on the silicon atom modulate this inherent reactivity:

Electronic Effects : The inductive effect of substituents on silicon influences the stability of the intermediate carbocation. While alkyl groups are generally considered to have minimal inductive effects in organosilicon chemistry, their primary contribution is steric researchgate.net. The electronegativity of substituents can be a more significant parameter in quantitative structure-reactivity correlations researchgate.net.

Steric Effects : The size of the substituents on the silicon atom (e.g., methyl vs. phenyl) significantly impacts the accessibility of the silicon atom and the ester group. Increased steric hindrance can enhance the stability of the ester by shielding it from nucleophiles or reagents, as seen in the high stability of the Tpseoc group nih.gov. Conversely, less hindered groups like in TMSE allow for easier access and cleavage ru.nlresearchgate.net. Research into the hydrolysis rates of various ester prodrugs has quantitatively shown that steric hindrance in the alkoxy group can dramatically decrease metabolic activation rates nih.gov.

A general principle in organosilicon chemistry is that steric and polar (electronic) effects are often additive, and resonance effects are typically insignificant researchgate.net. This allows for a somewhat predictable tuning of reactivity by altering substituents. For example, in a series of 2-(trialkylsilyl)ethyl esters, increasing the size of the alkyl groups would be expected to decrease the rate of cleavage due to increased steric hindrance.

The following table illustrates the structure-reactivity relationship based on the position of the silyl group, highlighting the critical nature of the β-position.

Compound TypeSilyl Group PositionRelative Reactivity (e.g., in Solvolysis)Rationale
α-Silyl EsterAlpha to carbonylRetarded solvolysisDestabilization of carbocation-like transition state.
β-Silyl EsterBeta to ester oxygenStrongly accelerated cleavage acs.orgStabilization of β-carbocation via hyperconjugation (β-silyl effect) acs.org.

This systematic understanding of how structural modifications translate to changes in reactivity enables chemists to select or design organosilicon esters with the precise stability and cleavage properties required for a specific synthetic challenge.

Viii. Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Methods for Synthesis and Transformation of Organosilicon Esters

The synthesis and modification of organosilicon esters traditionally rely on methods that can be energy-intensive and may utilize precious metal catalysts. acs.org A significant research thrust is the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability.

Recent progress has been made in transition metal-catalyzed dehydrogenative C-H silylation, which has emerged as a powerful tool for constructing organosilicon compounds. researchgate.net Researchers are exploring the use of earth-abundant metal catalysts, such as those based on iron, cobalt, and nickel, as more sustainable alternatives to platinum group metals for reactions like hydrosilylation. acs.org For instance, a sustainable methodology for the one-pot synthesis of alkoxysilanes coupled with hydrogen delivery has been developed using a cobalt-based catalyst under mild reaction conditions. acs.org

Organocatalysis is another burgeoning area, with the development of chiral catalysts for the enantioselective synthesis of silicon-stereogenic compounds. soci.orgnih.gov For example, a strong and confined Brønsted acid has been shown to catalyze the enantioselective cyclization of bis(methallyl)silanes to produce enantioenriched Si-stereogenic silacycles. nih.gov These methods could be adapted for the asymmetric synthesis and transformation of organosilicon esters, opening avenues for the creation of chiral materials and molecules with specific biological activities.

Table 1: Comparison of Catalytic Methods for Organosilicon Synthesis

Catalytic Method Catalyst Examples Advantages Potential Application for Organosilicon Esters
Hydrosilylation Platinum-based (Speier's, Karstedt's), Earth-abundant metals (Fe, Co, Ni) Atom-economic, versatile for Si-C bond formation Synthesis of functionalized esters
Dehydrogenative C-H Silylation Rhodium, Iridium, Palladium complexes Direct functionalization of C-H bonds Late-stage modification of complex ester structures
Organocatalysis Chiral imidodiphosphorimidates (IDPi) Metal-free, enantioselective synthesis Creation of chiral organosilicon esters

| Photocatalysis | Eosin Y | Mild reaction conditions, selective Si-H functionalization | Stepwise synthesis of multifunctional esters |

Exploration of Bio-inspired and Biocatalytic Approaches in Organosilicon Chemistry

Nature's ability to construct intricate molecular architectures under mild conditions has inspired the development of bio-inspired and biocatalytic methods in organosilicon chemistry. While silicon-carbon bonds are absent in biology, enzymes are being engineered to create them artificially. wikipedia.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acs.orgresearchgate.net Enzymes such as lipases have been utilized to mediate the chemical transformations of organosilicon compounds, including the polymerization of siloxane-containing diols and diesters. researchgate.net Recent research has demonstrated a biocatalytic approach for the synthesis of poly(dimethyl)siloxane (PDMS) using silicatein-α (Silα), an enzyme from marine sponges that catalyzes the hydrolysis and condensation of Si-O bonds. rsc.org This approach avoids the use of chlorinated compounds, presenting a more environmentally friendly route to silicone polymers. rsc.org

The application of biocatalysis to organosilicon esters could enable the enantioselective synthesis and modification of these molecules with high precision. acs.org Engineered enzymes could potentially catalyze the formation and hydrolysis of the ester linkage in Acetic acid;2-triphenylsilylethanol, providing a pathway for controlled release applications or the synthesis of optically active derivatives. The merging of biocatalysis and silicon chemistry holds the promise of developing novel methods for preparing valuable organosilicon molecules. acs.orgnih.gov

Advancements in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilicon compounds. researchgate.net The goal is to develop methodologies that are more efficient, use less hazardous substances, and minimize waste generation. researchgate.net Traditional methods for producing organosilicon compounds, such as the Müller-Rochow direct process, are energy-intensive and can produce undesirable byproducts. nih.govmdpi.com

A key area of advancement is the development of chlorine-free synthesis routes. mdpi.com The direct synthesis of alkoxysilanes from alcohols and silicon is a promising green alternative to methods that rely on chlorosilanes. researchgate.netmdpi.com Furthermore, the use of biocatalytic approaches, as discussed in the previous section, aligns with the principles of green chemistry by utilizing renewable resources and operating under mild conditions. acs.orgresearchgate.net

The development of sustainable materials from organosilicon compounds is also a major focus. This includes the creation of biodegradable silicones and eco-friendly coatings. cfsilicones.com Strategies to improve the sustainability of silicone polymers involve tethering organic entities, particularly natural products, to facilitate degradation at the end of their life cycle. nih.gov For organosilicon esters, this could involve incorporating biodegradable moieties into the molecular structure.

Advanced Materials Science Applications and Nanotechnology Research Utilizing Organosilicon Scaffolds

Organosilicon compounds are foundational to the development of advanced materials due to their unique properties, such as thermal stability, chemical inertness, and flexibility. cfsilicones.comiust.ac.ir Organosilicon scaffolds are being extensively explored in materials science and nanotechnology. cfsilicones.com

In the realm of nanotechnology, organosilicon-based materials are used to create nanoscale structures and to enhance the properties of nanocomposites. cfsilicones.com The versatility of organosilicon chemistry allows for the synthesis of polymers with tailored properties for a wide range of applications, including biomaterials, functional coatings, and electronic devices. wiley-vch.de

Organosilicon scaffolds are particularly promising for biomedical applications. Silicon-based materials are generally considered biocompatible and are being investigated for use in tissue engineering. rsc.org For example, poly(dimethylsiloxane) (PDMS) is a widely used silicon-based organic polymer for fabricating microfluidic chips and scaffolds in organ-on-a-chip systems due to its biocompatibility and gas permeability. nih.gov The slow dissolution of silica-based materials in aqueous environments can release silicate ions, which have been found to stimulate gene expression that aids in cell proliferation. rsc.org Organosilicon esters could be incorporated into these scaffolds to modulate their properties or to act as delivery vehicles for therapeutic agents.

Table 2: Applications of Organosilicon Scaffolds in Materials Science and Nanotechnology

Application Area Type of Organosilicon Scaffold Key Properties and Function
Tissue Engineering Porous silica-based scaffolds, PDMS membranes Biocompatibility, tunable mechanical properties, promotes cell growth
Drug Delivery Silicone-based nanoparticles and implants Biocompatibility, controlled release of therapeutic agents
Electronics Silicon-based polymers, dielectric materials Thermal stability, electrical insulation, flexibility

| Coatings | Polysiloxanes, organofunctional silanes | Water repellency, corrosion resistance, durability |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of organosilicon chemistry with flow chemistry and automated synthesis platforms is set to accelerate the discovery and optimization of new materials and molecules. nus.edu.sg Automated systems can perform chemical synthesis with increased speed and efficiency, while reducing the potential for human error. sigmaaldrich.com

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages over traditional batch processing, including better process control, enhanced safety, and easier scalability. A new method utilizing a low-cost, readily available dye molecule as a photocatalyst in a microflow reactor has been developed for the stepwise functionalization of silicon atoms. nus.edu.sg This approach allows for the on-demand and automated synthesis of multifunctional silanes. nus.edu.sg

These automated platforms can be used for the high-throughput screening of reaction conditions to optimize the synthesis of organosilicon esters. The ability to rapidly synthesize a library of ester derivatives with varying substituents would facilitate the exploration of structure-property relationships and the identification of candidates with desired characteristics for specific applications.

Opportunities for Interdisciplinary Research at the Interface of Organosilicon Chemistry and Related Fields

The future of organosilicon chemistry lies in its convergence with other scientific disciplines. The unique properties of organosilicon compounds make them enabling materials and tools for a wide range of fields, creating numerous opportunities for interdisciplinary research.

In medicinal chemistry , the incorporation of silicon into drug scaffolds is a strategy for modulating the properties of pharmaceuticals. acs.org The biocompatibility of many organosilicon compounds also makes them suitable for use in medical implants and drug delivery systems. zmsilane.comchemrxiv.org

In biology , engineered enzymes are being developed to catalyze the formation of silicon-carbon bonds, opening up the field of "organosilicon biotechnology". chemrxiv.org This could lead to the biosynthesis of novel organosilicon compounds with unique biological activities.

In materials science , the combination of organosilicon chemistry with polymer science continues to yield new materials with advanced properties for applications in electronics, aerospace, and construction. cfsilicones.comwiley-vch.de

The study of organosilicon esters like this compound can contribute to these interdisciplinary efforts. For example, its potential use as a building block for new polymers, as a component in biocompatible materials, or as a substrate for biocatalytic transformations highlights the broad potential impact of research in this area.

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